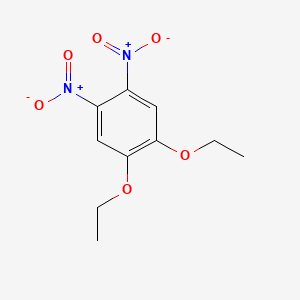
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, commonly known as EHT 5372, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxalamides and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is part of a broader class of compounds explored for various synthetic and structural applications in scientific research. A novel approach for the synthesis of di- and mono-oxalamides, including compounds similar to N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, was developed through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method provided a high-yield, operationally simple pathway to both anthranilic acid derivatives and oxalamides, demonstrating the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016).
Catalysis
The compound's derivatives have been utilized in catalysis, specifically in the Goldberg amidation process. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for coupling reactions involving (hetero)aryl chlorides and amides. This showcases the compound's utility in facilitating reactions that expand the toolkit available for chemical synthesis, particularly in generating diverse aromatic and aliphatic amides (De, Yin, & Ma, 2017).
Cytotoxicity and Anticancer Research
In the field of medicinal chemistry, derivatives of N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide have been investigated for their cytotoxic effects and potential anticancer properties. Specifically, acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system related to the compound, have shown efficacy against cell lines resistant to doxorubicin, highlighting their potential in cancer treatment (Gomez-Monterrey et al., 2011).
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-15-6-4-3-5-13(15)19-17(22)16(21)18-9-7-14(20)12-8-10-24-11-12/h3-6,8,10-11,14,20H,2,7,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTURLREBSYFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)
![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)


![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)

![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)
![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)



